molecular formula C12H12ClFO3 B1326033 Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate CAS No. 951886-34-3

Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate

Cat. No. B1326033
CAS RN: 951886-34-3
M. Wt: 258.67 g/mol
InChI Key: AOZXYCMEHFTCMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate is a chemical compound with the molecular formula C9H9ClFNO2 . It is also known by other names such as ethyl (4-chloro-2-fluorophenyl)carbamate, ethyl N-(4-chloro-2-fluorophenyl)carbamate, and (4-chloro-2-fluoro-phenyl)-carbamic acid ethyl ester .


Molecular Structure Analysis

The molecular weight of this compound is 217.62 g/mol . The InChI string is InChI=1S/C9H9ClFNO2/c1-2-14-9(13)12-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3,(H,12,13) . The canonical SMILES string is CCOC(=O)NC1=C(C=C(C=C1)Cl)F .


Physical And Chemical Properties Analysis

The computed properties of this compound include a XLogP3 of 2.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The exact mass is 217.0305844 g/mol , and the topological polar surface area is 38.3 Ų .

Scientific Research Applications

Enzymatic Reduction and Biocatalysis

  • Enzymatic Reduction in Organic Solvent-Water Systems : Ethyl 4-chloro-3-oxobutanoate, a compound structurally similar to Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate, has been utilized in enzymatic reduction studies. Research demonstrates its asymmetric reduction in organic solvent-water diphasic systems, highlighting the efficiency of enzymes like NADPH-dependent aldehyde reductase from Sporobolomyces salmonicolor in this process (Shimizu et al., 1990).

  • Biocatalysis for Chiral Synthesis : The biocatalytic reduction of ethyl 4-chloro-3-oxobutanoate to produce ethyl (R)-4-chloro-3-hydroxybutanoate has been explored, using Escherichia coli cells expressing aldehyde reductase genes. This highlights the compound's role in the production of chiral intermediates (Kataoka et al., 1997).

  • Microbial Asymmetric Reduction : Microbial cells have been utilized for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, offering insights into the synthesis of optically active intermediates using biocatalysts (Shimizu et al., 1990).

Chemical Synthesis and Applications

  • Friedländer Synthesis : Research on Friedländer synthesis using compounds like ethyl 4-chloro-3-oxobutanoate has been conducted to create various quinoline derivatives, indicating its utility in synthetic organic chemistry (Degtyarenko et al., 2007).

  • Synthesis of Chiral Synthons : The compound has been used in the synthesis of chiral synthons like (R)- and (S)-ethyl 4-chloro-3-hydroxybutanoate, which are valuable in the production of various pharmaceuticals (Aragozzini et al., 1992).

properties

IUPAC Name

ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFO3/c1-2-17-12(16)6-5-11(15)9-4-3-8(13)7-10(9)14/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZXYCMEHFTCMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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